2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-2-4-12(5-3-11)18-14(22)10-25-17-19-13-6-9-24-15(13)16(23)20(17)7-8-21/h2-6,9,21H,7-8,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFQQSXTCRYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized via cyclization reactions involving appropriate precursors such as thiourea and α-haloketones . The hydroxyethyl group can be introduced through nucleophilic substitution reactions, while the thioether linkage is formed by reacting the intermediate with a suitable thiol reagent under mild conditions . The final step involves the acylation of the intermediate with p-tolyl acetic acid or its derivatives to form the acetamide moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions to introduce various substituents.
Acylation: The amide group can be further modified through acylation reactions to introduce different acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-((3-(2-oxoethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide .
Scientific Research Applications
2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the thieno[3,2-d]pyrimidine core can participate in π-π stacking interactions with aromatic residues in proteins. The thioether linkage may also play a role in binding to metal ions or other cofactors, enhancing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key analogs and their properties, highlighting substituent effects on yield, melting point (mp), and molecular parameters:
Key Observations:
Substituent Effects on Yield :
- Electron-deficient aryl groups (e.g., 2,3-dichlorophenyl in ) correlate with higher yields (80%) compared to benzyl derivatives (66%) . This may reflect favorable reactivity during alkylation.
- The hydroxyethyl group in the target compound could moderate reactivity due to steric or electronic effects, though direct data are lacking.
Melting Points and Solubility :
- Higher mp values (e.g., 230°C in ) are associated with halogenated aryl groups, which enhance crystallinity. The p-tolyl group in the target may lower mp compared to dichlorophenyl analogs, as methyl groups reduce polarity.
- The hydroxyethyl substituent likely improves aqueous solubility relative to ethyl or benzyl groups (e.g., in ), via hydrogen bonding.
The 3-methoxyphenyl group in introduces an electron-donating substituent, contrasting with the p-tolyl group’s moderate lipophilicity.
Biological Activity
2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure combines a thieno[3,2-d]pyrimidine core with functional groups that suggest potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N3O3S2
- Molecular Weight : 375.5 g/mol
- CAS Number : 1798456-23-1
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly phosphodiesterase (PDE) enzymes. This inhibition can lead to increased intracellular cyclic nucleotide levels, which are crucial for various physiological processes .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The thienopyrimidine scaffold is known for its ability to disrupt microbial cell functions, potentially through interference with nucleic acid synthesis or cell wall integrity.
- Anticancer Potential : Research has suggested that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways including cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Studies
In vitro assays have shown that this compound can induce apoptosis in human cancer cell lines. Notably, it was effective against breast and lung cancer cells, with IC50 values indicating potent cytotoxicity at low concentrations (below 20 µM). Mechanistic studies revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | The compound demonstrated MIC values between 10 - 50 µg/mL against various pathogens. |
| Study B | Assess anticancer effects | Induced apoptosis in breast and lung cancer cells with IC50 < 20 µM. |
| Study C | Investigate PDE inhibition | Showed significant inhibition of PDE7 activity, leading to increased cAMP levels in cellular assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
